molecular formula C9H11NO4 B579212 Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] CAS No. 18683-98-2

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]

Cat. No.: B579212
CAS No.: 18683-98-2
M. Wt: 203.214
InChI Key: WTDRDQBEARUVNC-UGLAPBRHSA-N
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Description

L-3,4-Dihydroxyphenylalanine (L-DOPA) is a natural isomer of the immediate precursor to dopamine . It is produced by the hydroxylation of L-tyrosine by tyrosine hydroxylase in the brain and in the adrenal medulla . It plays a significant role in the adhesion of mussels and as an oxidative precursor of natural melanin .


Synthesis Analysis

L-DOPA is synthesized from the amino acid L-tyrosine . The enzymatic polymerization of enantiomeric L-DOPA into films with enhanced rigidity and stability has been studied . The effect of the molecular chirality of 3,4-dihydroxyphenylalanine on the properties of the self-assembled films by tyrosinase-induced oxidative polymerization has also been investigated .


Molecular Structure Analysis

The molecular structure of L-DOPA can be viewed using Java or Javascript . The effect of monomer chirality on the simultaneous covalent and noncovalent polymerization process has been explored .


Chemical Reactions Analysis

The kinetics and morphology of pure enantiomers are completely altered upon their co-assembly, allowing the fabrication of layer-to-layer stacked nanostructures and films with improved structural and thermal stability . The different molecular arrangements and self-assembly mechanisms of the L+D-racemic mixtures, whose oxidation products have increased binding energy, resulting in stronger intermolecular forces, significantly increase the elastic modulus .


Physical and Chemical Properties Analysis

L-DOPA is light and air sensitive . It is stable and incompatible with strong oxidizing agents .

Scientific Research Applications

  • Synthesis of deuterium-labelled compounds for mass fragmentographic analysis : L-dihydroxyphenylalanine, along with other compounds, can be synthesized with deuterium labelling for use as internal standards in mass fragmentographic determination and for turnover studies in vivo (Lindström, Sjöquist, & Änggård, 1974).

  • Development of adhesive hydrogels for biomedical applications : L-3,4-Dihydroxyphenylalanine (DOPA) has been incorporated into hydrogels through copolymerization with poly(ethylene glycol) diacrylate. This approach avoids oxidative cross-linking and has potential applications in medical contexts (Lee, Huang, Nunalee, Shull, & Messersmith, 2004).

  • Peptide and protein analysis : DOPA is a naturally occurring amino acid in many proteins and peptides. It can be elusive in detection due to coelution with other compounds during chromatographic analysis. Methods have been developed for its resolution and detection in both amino acid analysis and gas-phase sequencing (Waite, 1991).

  • Neuroscience research and brain transport studies : L-DOPA's accumulation in brain cortex slices against a concentration gradient suggests its importance in neuroscience and brain transport studies (Yoshida, Kaniike, & Namba, 1963).

  • Biomedical and biochemical applications through protein conjugation : L-DOPA has been biosynthesized and incorporated into proteins directly. This process has implications for various biochemical and biomedical applications (Kim, Sung, Kim, & Lee, 2018).

  • Investigation of neurotransmitter roles : Research suggests that DOPA might be a neurotransmitter or neuromodulator in addition to being a precursor of dopamine, offering new perspectives in neuroscience and pharmacology (Misu, Goshima, & Miyamae, 2002).

  • Development of supramolecular materials : The multifunctional nature of L-DOPA, with its ability to form non-covalent interactions and act as an antioxidant, radical trapper, metal chelator, reducing agent, and adhesive, is explored in the preparation of supramolecular materials (Giuri, Ravarino, & Tomasini, 2021).

Mechanism of Action

L-DOPA crosses the protective blood-brain barrier, whereas dopamine itself cannot . Thus, L-DOPA is used to increase dopamine concentrations in the treatment of Parkinson’s disease, Parkinsonism, dopamine-responsive dystonia, and Parkinson-plus syndrome .

Safety and Hazards

L-DOPA is harmful if swallowed and may be harmful by skin contact or inhalation . It may cause irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

The study of chiral phenomena is not only of great significance to research fields such as catalysis, synthesis, and separation, but also has important scientific and practical value to other scientific fields such as life science, pharmaceutical science, and material science . This study provides a simple pathway for the fabrication of biomimetic polymeric materials with enhanced physicochemical properties by controlling the chirality of monomers .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxy-2,5,6-tritritiophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1T,2T,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UGLAPBRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[3H])O)O)[3H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303586
Record name L-Tyrosine-2,3,6-t3, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18683-98-2
Record name L-Tyrosine-2,3,6-t3, 5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18683-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine-2,3,6-t3, 5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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